

spectroscopic data for trans-2,5-Difluorocinnamic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *trans-2,5-Difluorocinnamic acid*

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An In-Depth Technical Guide to the Spectroscopic Characterization of **trans-2,5-Difluorocinnamic Acid**

Executive Summary

trans-2,5-Difluorocinnamic acid is a fluorinated organic building block of increasing importance in medicinal chemistry, materials science, and chemical synthesis.[1] Its unique electronic and structural properties, conferred by the difluorinated phenyl ring and the α,β -unsaturated carboxylic acid moiety, make it a valuable precursor for high-performance polymers and pharmacologically active molecules.[2] A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This guide provides a comprehensive technical overview of the analytical methodologies used to characterize **trans-2,5-Difluorocinnamic acid**, with a focus on spectroscopic techniques. We present detailed protocols, interpretative guidance, and the underlying scientific rationale for Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , ^{19}F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), designed for researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

The foundational step in any analysis is understanding the basic properties of the molecule. The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's reactivity, polarity, and spectroscopic signature.

Property	Value	Reference
IUPAC Name	(2E)-3-(2,5-Difluorophenyl)prop-2-enoic acid	[3]
CAS Number	112898-33-6	[3][4]
Molecular Formula	C ₉ H ₆ F ₂ O ₂	[3][4]
Molecular Weight	184.14 g/mol	[3][4]
Melting Point	138-140 °C	[3]
Appearance	Solid	

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For a fluorinated compound like **trans-2,5-Difluorocinnamic acid**, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

Expertise & Rationale: Why a Multi-Nuclear Approach?

- ¹H NMR provides information on the proton environment, including the crucial trans-configuration of the vinylic protons, which is confirmed by a large coupling constant (typically >15 Hz).
- ¹³C NMR identifies all unique carbon environments. Crucially, the presence of fluorine results in C-F coupling, which provides definitive evidence for the proximity of carbon atoms to the fluorine substituents. Techniques like gated decoupling can be used to confirm the trans-configuration.[5]
- ¹⁹F NMR is highly sensitive and offers a direct window into the electronic environment of the fluorine atoms.[6][7] With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F is an excellent nucleus for NMR, providing sharp signals over a wide chemical shift range, making it highly sensitive to subtle structural changes.[6][8]

Predicted Spectroscopic Data

The following tables summarize the expected NMR signals. Note: Actual chemical shifts can vary based on solvent and concentration.

Table 2.2.1: Predicted ^1H NMR Data

Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J)
Carboxylic Acid (-COOH)	> 12.0	broad singlet	-
Vinylic Proton (β to COOH)	7.6 - 7.8	doublet	~16 Hz
Aromatic Protons (-C ₆ H ₃ F ₂)	7.1 - 7.5	multiplet	-

| Vinylic Proton (α to COOH) | 6.5 - 6.7 | doublet | ~16 Hz |

Table 2.2.2: Predicted ^{13}C NMR Data

Assignment	Predicted δ (ppm)	C-F Coupling
Carboxylic Acid (-COOH)	~167	small (^3JCF)
C2 & C5 (ipso to F)	~155-160	large (^1JCF)
Vinylic Carbon (β to COOH)	~140	small (^3JCF , ^4JCF)
Aromatic Carbons	~115-130	present (^2JCF , ^3JCF)

| Vinylic Carbon (α to COOH) | ~120 | small (^2JCF , ^3JCF) |

Table 2.2.3: Predicted ^{19}F NMR Data

Assignment	Predicted δ (ppm) (vs. CFCl_3)	Multiplicity
F at C2	-110 to -125	multiplet

| F at C5 | -110 to -125 | multiplet |

Experimental Protocol: Acquiring High-Quality NMR Data

This protocol ensures the acquisition of reliable and reproducible NMR data. The choice of solvent is critical; DMSO- d_6 is often preferred for carboxylic acids as it solubilizes the compound well and shifts the exchangeable acid proton downfield, away from other signals.

Step-by-Step Methodology

- Sample Preparation:
 - Accurately weigh 10-15 mg of **trans-2,5-Difluorocinnamic acid**.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a clean, dry NMR tube.[\[9\]](#)[\[10\]](#)
 - Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Instrument Setup (Example: 500 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse proton spectrum.

- Ensure the spectral width covers the entire expected range (~0-15 ppm).
- Use a sufficient relaxation delay (e.g., 5 seconds) to allow for full relaxation of all protons, ensuring accurate integration.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single peak for each unique carbon.[10]
 - A larger number of scans will be required due to the lower natural abundance of ¹³C.
- ¹⁹F NMR Acquisition:
 - Switch the probe to the ¹⁹F channel.
 - Acquire a proton-decoupled ¹⁹F spectrum to simplify the signals by removing F-H couplings.[7]
 - Reference the spectrum appropriately (e.g., using an internal standard or external referencing).



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Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum provides a unique "fingerprint" based on the vibrational

frequencies of chemical bonds.[\[11\]](#)

Interpretation of Key Vibrational Bands

For **trans-2,5-Difluorocinnamic acid**, the IR spectrum is dominated by signals from the carboxylic acid, the alkene, and the fluorinated aromatic ring.

Table 3.1.1: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Comments
2500-3300	O-H stretch	Carboxylic Acid	Very broad due to hydrogen bonding. [11]
~1680-1700	C=O stretch	Carboxylic Acid	Strong, sharp absorption. Conjugation lowers the frequency. [11]
~1620-1640	C=C stretch	Alkene	Conjugated with aryl and carbonyl groups. [11]
~1200-1350	C-F stretch	Aryl-Fluoride	Strong absorption, characteristic of C-F bonds.

| ~980 | C-H bend | trans-Alkene | Out-of-plane bend, characteristic of trans substitution. |

Experimental Protocol: KBr Pellet Method

The solid-state KBr pellet method is a common and reliable technique for acquiring the IR spectrum of a solid sample.

Step-by-Step Methodology

- Preparation: Gently grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar.
- Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition: Place the pellet in the spectrometer's sample holder.
- Analysis: Record the spectrum, typically from 4000 to 400 cm^{-1} . Acquire a background spectrum of air first, which will be automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through analysis of its fragmentation patterns. The presence of fluorine atoms can influence fragmentation pathways.^[5]

Expected Mass Spectrum Data

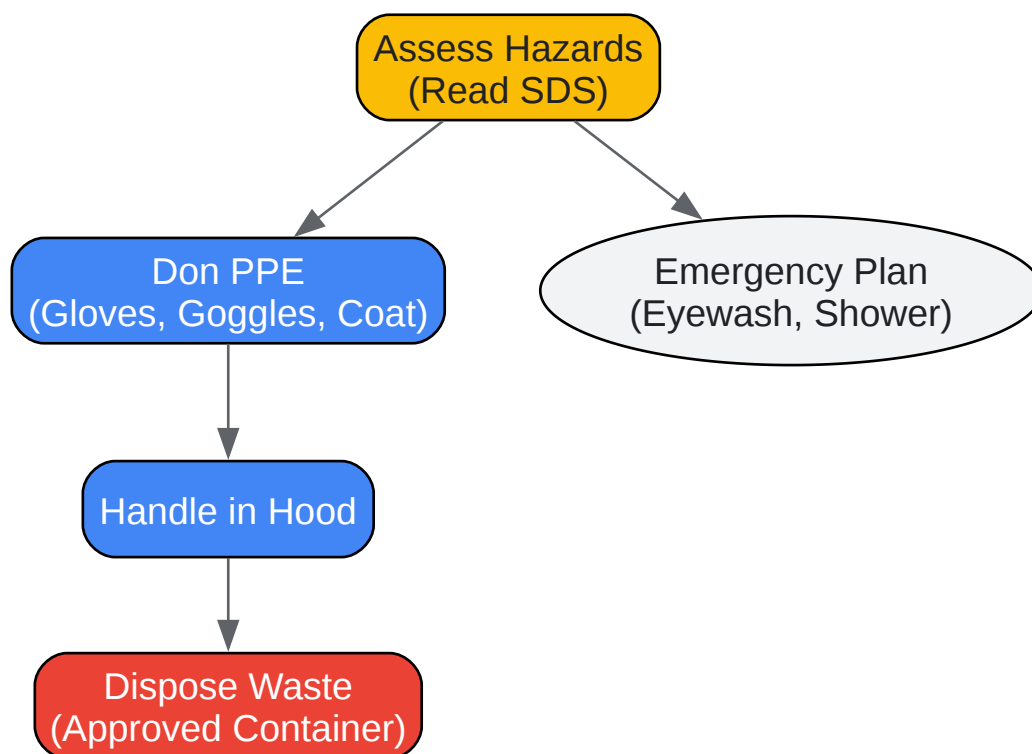
- Molecular Ion (M^+): The primary piece of information is the molecular ion peak. For $\text{C}_9\text{H}_6\text{F}_2\text{O}_2$, the expected monoisotopic mass is approximately 184.03 g/mol .
- Key Fragmentation: Common fragmentation patterns for cinnamic acids include the loss of -OH (M-17) and -COOH (M-45). The stability of the fluorinated phenyl ring will influence the relative abundance of different fragments.

Safety and Handling Precautions

Proper handling is essential when working with any chemical reagent. **trans-2,5-Difluorocinnamic acid** is classified as an irritant.

- Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).^{[3][12]}
- Precautions:

- Use only in a well-ventilated area or fume hood.[5]
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[13]
- Avoid breathing dust.[5]
- In case of contact with eyes or skin, rinse immediately and thoroughly with water.[5][13]



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Generalized Laboratory Safety Workflow.

Conclusion

The comprehensive spectroscopic analysis of **trans-2,5-Difluorocinnamic acid** requires a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive structural proof, confirming the trans-alkene geometry and the substitution pattern of the aromatic ring. IR spectroscopy offers rapid confirmation of key functional groups, while mass spectrometry verifies the molecular weight. The protocols and interpretative data contained within this guide provide a robust framework for researchers to confidently

characterize this important chemical building block, ensuring data integrity and facilitating its application in advanced research and development.

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- To cite this document: BenchChem. [spectroscopic data for trans-2,5-Difluorocinnamic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039406#spectroscopic-data-for-trans-2-5-difluorocinnamic-acid]

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